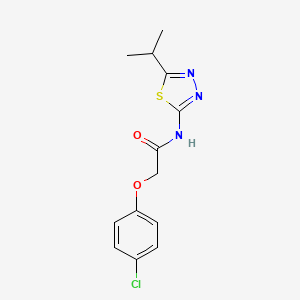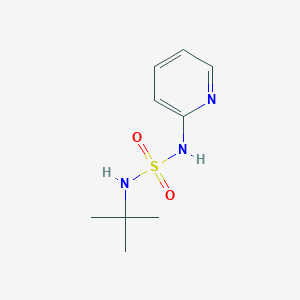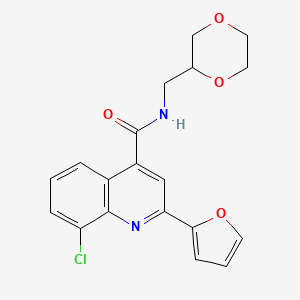![molecular formula C15H18N4O B5593946 N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine involves multiple steps, including the formation of piperazine-substituted heteroaryl compounds. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls were synthesized as ligands for 5-HT7 receptors, elucidating the structural features affecting their binding affinity (Strekowski et al., 2016). This highlights the complexity and the meticulous nature of synthesizing such compounds, where modifications at various positions of the core structure can significantly impact the chemical behavior and affinity towards biological targets.
Molecular Structure Analysis
The molecular structure of compounds like N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine is characterized by the presence of multiple heterocyclic rings. The structure-activity relationship studies, such as those conducted by Strekowski et al. (2016), demonstrate how the presence of specific groups and the overall structural conformation affect their binding to receptors. These compounds' molecular structures are often analyzed using techniques like NMR, IR, and MS to determine the spatial arrangement of atoms and the presence of specific functional groups.
Chemical Reactions and Properties
Compounds containing piperazine rings and heteroaryl groups undergo various chemical reactions, including carbonylation, which involves dehydrogenation and carbonylation at a C−H bond (Ishii et al., 1997). The reactivity of such compounds can be influenced significantly by the electronic nature of substituents on the heteroaryl and piperazine rings, demonstrating their complex chemical properties.
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis of piperazin-1-yl substituted unfused heterobiaryls, including compounds related to N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine, as ligands for the 5-HT7 receptors. Studies have elucidated the structural features affecting binding affinity, demonstrating that specific substitutions can enhance receptor interaction. For instance, the introduction of alkyl groups at certain positions significantly increases binding affinity. The research underscores the critical role of the 4-(3-furyl) moiety and suggests that the pyrimidine core can be replaced with a pyridine ring without substantially reducing binding affinity, offering insights into the design of dual 5-HT7/5-HT2AR ligands and multi-receptor agents (Strekowski et al., 2016).
Catalytic Properties and Reactions
N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine and derivatives have been involved in studies exploring novel catalytic reactions. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene showcases a unique carbonylation at a C−H bond in the piperazine ring. This process is regioselective and influenced by the electronic nature of substituents, pointing to new synthetic pathways for heterocyclic compounds (Ishii et al., 1997).
Flame Retardancy and Polymer Applications
The study of polyamide charring agents, such as poly(piperazinyl malonamide) and poly(piperazinyl succinamide), has revealed the influence of small structural differences on flame-retardant efficiency in ethylene-vinyl acetate copolymer. These compounds demonstrate significant potential for enhancing flame retardancy, with variations in the polymer backbone affecting thermal decomposition and charring efficiency. This research contributes to the development of more effective flame-retardant materials (Dong et al., 2017).
特性
IUPAC Name |
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-13-5-6-14(20-13)12-17-19-10-8-18(9-11-19)15-4-2-3-7-16-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJUZQJFQYXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)



![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)
![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)
![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)
![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)